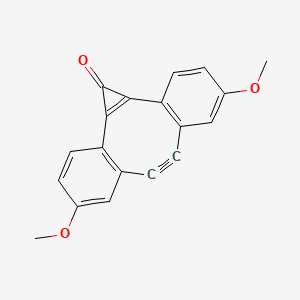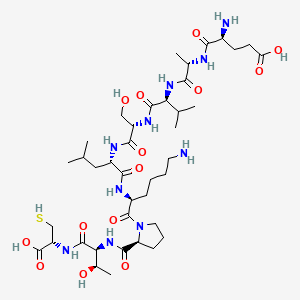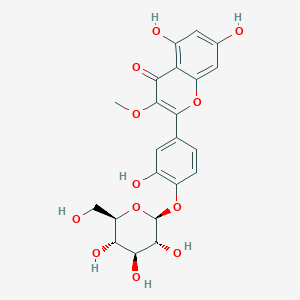![molecular formula C34H53N15O6 B12395342 (2S)-N-[(2S)-1-[(4-carbamimidoylphenyl)methylamino]-4-(diaminomethylideneamino)oxy-1-oxobutan-2-yl]-2-[[(2S)-2-[[2-[4-[(diaminomethylideneamino)methyl]phenyl]acetyl]amino]-4-(diaminomethylideneamino)oxybutanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B12395342.png)
(2S)-N-[(2S)-1-[(4-carbamimidoylphenyl)methylamino]-4-(diaminomethylideneamino)oxy-1-oxobutan-2-yl]-2-[[(2S)-2-[[2-[4-[(diaminomethylideneamino)methyl]phenyl]acetyl]amino]-4-(diaminomethylideneamino)oxybutanoyl]amino]-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S)-N-[(2S)-1-[(4-carbamimidoylphenyl)methylamino]-4-(diaminomethylideneamino)oxy-1-oxobutan-2-yl]-2-[[(2S)-2-[[2-[4-[(diaminomethylideneamino)methyl]phenyl]acetyl]amino]-4-(diaminomethylideneamino)oxybutanoyl]amino]-3,3-dimethylbutanamide is a complex organic molecule that features multiple functional groups, including amides, carbamimidoyl, and diaminomethylideneamino groups. This compound is likely to be of interest in fields such as medicinal chemistry and biochemistry due to its potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound would involve multiple steps, each designed to introduce specific functional groups in a controlled manner. A possible synthetic route could include:
Formation of the core structure: Starting with a suitable amino acid derivative, such as a protected form of butanoic acid, the core structure can be built through a series of amide bond formations.
Introduction of the carbamimidoyl groups: This can be achieved through the reaction of the intermediate with reagents like cyanamide or guanidine derivatives under acidic or basic conditions.
Attachment of the phenyl groups: The phenyl groups can be introduced via nucleophilic aromatic substitution or through the use of organometallic reagents such as Grignard reagents or organolithium compounds.
Final deprotection and purification: The final compound can be obtained by removing any protecting groups used during the synthesis and purifying the product through techniques like chromatography.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to maximize yield and minimize costs. This could involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions to ensure consistent product quality.
Automation: Implementing automated systems for reagent addition, temperature control, and monitoring of reaction progress.
Purification: Employing large-scale chromatography or crystallization techniques to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The amide and carbamimidoyl groups can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or nitriles, while reduction could produce primary or secondary amines.
Aplicaciones Científicas De Investigación
This compound could have a wide range of applications in scientific research, including:
Medicinal Chemistry: Potential use as a drug candidate due to its complex structure and multiple functional groups.
Biochemistry: Studying its interactions with biological molecules and pathways.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparación Con Compuestos Similares
Similar Compounds
- **(2S)-N-[(2S)-1-[(4-carbamimidoylphenyl)methylamino]-4-(diaminomethylideneamino)oxy-1-oxobutan-2-yl]-2-[[(2S)-2-[[2-[4-[(diaminomethylideneamino)methyl]phenyl]acetyl]amino]-4-(diaminomethylideneamino)oxybutanoyl]amino]-3,3-dimethylbutanamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and the potential for diverse biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research.
Propiedades
Fórmula molecular |
C34H53N15O6 |
|---|---|
Peso molecular |
767.9 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[(4-carbamimidoylphenyl)methylamino]-4-(diaminomethylideneamino)oxy-1-oxobutan-2-yl]-2-[[(2S)-2-[[2-[4-[(diaminomethylideneamino)methyl]phenyl]acetyl]amino]-4-(diaminomethylideneamino)oxybutanoyl]amino]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C34H53N15O6/c1-34(2,3)26(30(53)46-23(12-14-54-48-32(39)40)28(51)43-17-21-8-10-22(11-9-21)27(35)36)47-29(52)24(13-15-55-49-33(41)42)45-25(50)16-19-4-6-20(7-5-19)18-44-31(37)38/h4-11,23-24,26H,12-18H2,1-3H3,(H3,35,36)(H,43,51)(H,45,50)(H,46,53)(H,47,52)(H4,37,38,44)(H4,39,40,48)(H4,41,42,49)/t23-,24-,26+/m0/s1 |
Clave InChI |
ZMOPQXUTSHXPGZ-KYPHJKQUSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](C(=O)N[C@@H](CCON=C(N)N)C(=O)NCC1=CC=C(C=C1)C(=N)N)NC(=O)[C@H](CCON=C(N)N)NC(=O)CC2=CC=C(C=C2)CN=C(N)N |
SMILES canónico |
CC(C)(C)C(C(=O)NC(CCON=C(N)N)C(=O)NCC1=CC=C(C=C1)C(=N)N)NC(=O)C(CCON=C(N)N)NC(=O)CC2=CC=C(C=C2)CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


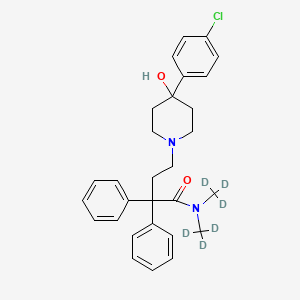
![[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12395264.png)
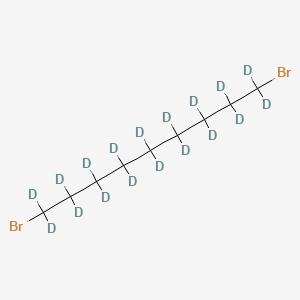
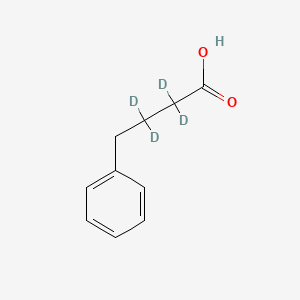
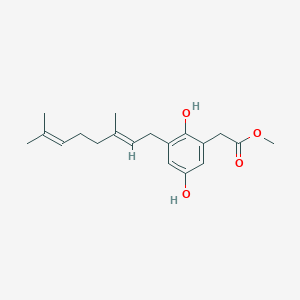
![2-hydroxy-6-[[(2S)-1-(pyridine-3-carbonyl)piperidin-2-yl]methoxy]benzaldehyde](/img/structure/B12395295.png)
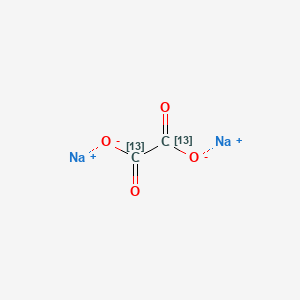

![[(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate](/img/structure/B12395310.png)
![3-[18-(2-carboxyethyl)-8,12-bis(ethenyl)-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+)](/img/structure/B12395313.png)
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12395317.png)
